molecular formula C17H15ClN2O2S2 B2988306 N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide CAS No. 923483-94-7

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide

Cat. No.: B2988306
CAS No.: 923483-94-7
M. Wt: 378.89
InChI Key: XYNLVLSQMLQNDI-UHFFFAOYSA-N
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Description

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide (CAS 923483-94-7) is a synthetic small molecule featuring a thiazole core, a pharmaceutically important scaffold known for its diverse biological activities . This compound has emerged as a promising candidate in preclinical pharmacological research, particularly for the development of new anti-inflammatory and analgesic agents . Recent scientific studies on closely related structural analogs have demonstrated potent inhibitory activity against key enzymes in the inflammatory pathway, specifically cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) . This dual inhibitory potential suggests a significant research value for investigating novel mechanisms to treat chronic inflammatory conditions, as it may modulate multiple facets of the arachidonic acid cascade. The molecular framework of this compound, which integrates chlorothiophene and ethoxyphenyl acetamide moieties with a central thiazole ring, is designed to interact with specific biological targets . Researchers utilize this compound in various biochemical assays and disease models to elucidate its precise mechanism of action, its selectivity profile, and its potential for optimizing lead compounds in drug discovery pipelines. This product is intended For Research Use Only and is strictly not intended for human or animal use.

Properties

IUPAC Name

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O2S2/c1-2-22-12-5-3-11(4-6-12)9-16(21)20-17-19-13(10-23-17)14-7-8-15(18)24-14/h3-8,10H,2,9H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYNLVLSQMLQNDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazole Ring: This can be achieved by reacting 2-aminothiazole with 5-chlorothiophene-2-carboxylic acid under acidic conditions.

    Acylation: The resulting intermediate is then acylated with 4-ethoxyphenylacetyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing efficiency and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chlorothiophene moiety, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted thiophenes.

Scientific Research Applications

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular pathways and physiological responses. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues with Varying Aromatic Substituents

(a) N-[4-(3-Chloro-4-fluorophenyl)-1,3-thiazol-2-yl]acetamide (Compound 14)
  • Structure : Replaces the 5-chlorothiophen moiety with a 3-chloro-4-fluorophenyl group.
  • Synthesis: Prepared via reaction of 2-bromo-1-(3-chloro-4-fluorophenyl)ethanone with thioacetamide in ethanol .
  • Higher halogen content (Cl, F) may enhance lipophilicity compared to the target compound.
(b) 2-(3-Methoxyphenyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide (PDB: 4KK)
  • Structure : Features a pyridinyl group at the thiazole 4-position and a 3-methoxyphenyl acetamide.
  • Methoxy vs. ethoxy groups: Smaller size may reduce steric hindrance but decrease metabolic stability .
(c) SirReal2 (SIRT2 Inhibitor)
  • Structure : Contains a naphthalenylmethyl group and a dimethylpyrimidinylsulfanyl moiety.
  • Key Differences :
    • Bulkier substituents increase molecular weight (MW = 422.5 vs. ~380 for the target compound).
    • Demonstrated SIRT2 inhibition, highlighting the role of extended aromatic systems in enzyme targeting .

Analogs with Modified Acetamide Moieties

(a) N-[4-(4-Hydroxyphenyl)-1,3-thiazol-2-yl]acetamide
  • Structure : Replaces the 4-ethoxyphenyl group with a 4-hydroxyphenyl group.
  • Key Differences: Hydroxyl group enhances polarity, improving aqueous solubility but increasing susceptibility to glucuronidation. Potential for hydrogen bonding in target interactions .
(b) N-(2-Ethoxyphenyl)-2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)acetamide
  • Structure: Incorporates a thiazolidinone ring and a 2-ethoxyphenyl group.
  • Key Differences: Thiazolidinone introduces a ketone, enabling tautomerism (e.g., 3c-I and 3c-A in ). Sulfhydryl group may confer redox activity or metal-binding capacity .

Anti-Proliferative and Anti-Inflammatory Analogs

(a) 2-(4-Ethoxyphenyl)-N-[5-(2-fluorophenylamino)-1H-indazol-3-yl]acetamide (Compound 6b)
  • Structure : Combines a 4-ethoxyphenyl acetamide with an indazole core.
  • Key Differences :
    • Indazole replaces thiazole, altering π-stacking and hydrogen-bonding patterns.
    • Demonstrated anti-proliferative activity, suggesting the 4-ethoxyphenyl group enhances cell permeability .
(b) N-[4-(4-Hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (Compound 6a)
  • Structure : Features a 4-hydroxy-3-methoxyphenyl substituent.
  • Key Differences: Dual polar groups (OH, OMe) improve solubility but may reduce blood-brain barrier penetration. Non-selective COX-1/COX-2 inhibition (IC50 ~9–11 mM) highlights the impact of substituents on enzyme selectivity .

Biological Activity

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide is an organic compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a thiazole ring, a thiophene substituent, and an ethoxyphenyl group. Its molecular formula is C15H14ClN2OSC_{15}H_{14}ClN_2OS, and it has a molecular weight of approximately 302.85 g/mol. The presence of halogenated and aromatic groups suggests potential lipophilicity, which may enhance its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Preliminary studies indicate that it may inhibit specific enzymes involved in inflammatory processes, similar to other thiazole derivatives that exhibit anti-inflammatory properties by blocking cyclooxygenase (COX) enzymes. Additionally, the compound may exert antimicrobial effects by disrupting bacterial cell membranes or inhibiting essential metabolic pathways .

Antimicrobial Activity

Research has demonstrated that compounds with similar structural characteristics exhibit significant antimicrobial properties. For instance:

  • Gram-positive bacteria : Compounds with a thiazole core have shown effectiveness against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA).
  • Gram-negative bacteria : The activity tends to be lower against Escherichia coli, indicating a structure-dependent efficacy .

Anti-inflammatory Effects

The compound's potential anti-inflammatory actions are noteworthy. By inhibiting COX enzymes, it may reduce the synthesis of pro-inflammatory mediators such as prostaglandins. This mechanism is crucial in managing conditions characterized by chronic inflammation.

Study 1: Antimicrobial Screening

A study investigated the antimicrobial potential of various thiazole derivatives, including those similar to this compound. The results indicated:

Compound TypeActivity Against Gram-positiveActivity Against Gram-negativeActivity Against Fungi
Thiazole DerivativesEffectiveModerateVariable

This data highlights the importance of structural modifications in enhancing biological activity.

Study 2: In Vivo Anti-inflammatory Effects

In vivo studies on related compounds have shown promising results in reducing inflammation markers in animal models. For example, administration of thiazole derivatives resulted in decreased levels of cytokines associated with inflammatory responses, suggesting a potential therapeutic application for inflammatory diseases .

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